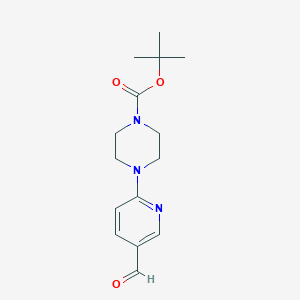

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKWTAEPIGRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594525 | |

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479226-10-3 | |

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

CAS Number: 479226-10-3

For correspondence: For inquiries, please contact a chemical supplier.

This document provides a comprehensive technical overview of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, a proposed synthesis protocol, and analytical characterization.

Chemical and Physical Properties

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound featuring a pyridine ring functionalized with a formyl group and a piperazine ring protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 479226-10-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₅H₂₁N₃O₃ | Inferred from structure |

| Molecular Weight | 307.35 g/mol | Inferred from structure |

| IUPAC Name | tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | --INVALID-LINK--[1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate (predicted) | General knowledge |

Proposed Synthesis

The proposed synthesis involves the reaction of 2-chloro-5-formylpyridine with tert-butyl piperazine-1-carboxylate in the presence of a base.

Experimental Workflow

Figure 1. Proposed experimental workflow for the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.

Detailed Proposed Experimental Protocol

Materials:

-

2-chloro-5-formylpyridine

-

tert-Butyl piperazine-1-carboxylate

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-formylpyridine (1.0 equivalent), tert-butyl piperazine-1-carboxylate (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.

Analytical Characterization (Predicted)

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

| Analytical Technique | Predicted Data |

| ¹H NMR | δ (ppm) ~9.8 (s, 1H, -CHO), ~8.5 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.7 (t, 4H, piperazine-H), ~3.5 (t, 4H, piperazine-H), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ (ppm) ~190 (-CHO), ~160 (Ar-C), ~155 (Ar-C), ~150 (Ar-C), ~135 (Ar-C), ~108 (Ar-C), ~80 (-C(CH₃)₃), ~50 (piperazine-C), ~45 (piperazine-C), ~28 (-C(CH₃)₃) |

| Mass Spectrometry (ESI-MS) | m/z 308.16 [M+H]⁺, 330.14 [M+Na]⁺ |

| Infrared (IR) Spectroscopy | ν (cm⁻¹) ~2975 (C-H stretch), ~1700 (C=O, aldehyde), ~1690 (C=O, carbamate), ~1590 (C=N, pyridine) |

Logical Relationships in Synthesis

The synthesis of the target compound is a logical progression from readily available starting materials. The key transformation is the formation of a carbon-nitrogen bond between the pyridine ring and the piperazine ring.

Figure 2. Logical relationship of the proposed synthesis.

Applications in Research and Development

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The formyl group can be readily transformed into other functional groups, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in condensation reactions to form larger, more complex structures. The Boc-protected piperazine moiety allows for further functionalization after deprotection. These characteristics make it a valuable precursor for the development of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.

Safety Information

A detailed safety data sheet (SDS) should be obtained from the supplier before handling this chemical. As a general precaution for a fine chemical intermediate, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: The experimental protocol provided is a proposed method based on established chemical principles and has not been experimentally validated from a specific published source for this exact compound. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

References

An In-depth Technical Guide to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

IUPAC Name: tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of the chemical compound tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 479226-10-3 |

| Molecular Formula | C₁₅H₂₁N₃O₃ |

| Molecular Weight | 291.35 g/mol |

Synthesis and Experimental Protocols

A plausible, though not explicitly documented, synthetic route could involve the reaction of a pyridine derivative bearing a formyl group and a leaving group (such as a halogen) at the 2-position with tert-butyl piperazine-1-carboxylate. The reaction would likely be carried out in the presence of a base and a suitable solvent.

General Workflow for Synthesis (Hypothetical):

Caption: Hypothetical workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a formyl group on the pyridine ring of the title compound offers a reactive handle for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery.

However, specific applications, biological activities, and associated signaling pathways for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate have not been reported in the available scientific literature. Its structural similarity to other piperazine-containing compounds suggests potential utility in the development of agents targeting G-protein coupled receptors (GPCRs), ion channels, or kinases, but this remains speculative without experimental evidence.

Conclusion

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a well-defined chemical entity with established chemical properties. While it holds potential as a synthetic intermediate in medicinal chemistry, there is a notable absence of published research detailing its specific synthesis, biological evaluation, or therapeutic applications. Further investigation is required to elucidate its pharmacological profile and potential roles in signaling pathways relevant to drug development.

In-Depth Technical Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic pathway, and its role as a key intermediate in the development of novel therapeutics.

Core Compound Data

The fundamental properties of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate are summarized below, providing a quantitative basis for its use in research and synthesis.

| Property | Value | Reference |

| Molecular Weight | 291.35 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₁N₃O₃ | [1][2][3][4] |

| CAS Number | 479226-10-3 | [1][2][3][4][5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O | |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| Purity | Typically ≥95% | [1] |

Significance in Medicinal Chemistry

The pyridinylpiperazine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The piperazine ring, with its two nitrogen atoms, can improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and bioavailability. These nitrogen atoms can act as hydrogen bond acceptors or donors, fine-tuning interactions with biological targets.

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable intermediate due to its versatile functional groups. The Boc-protected piperazine allows for controlled reactions at the second nitrogen atom, while the formyl group on the pyridine ring is a key precursor for a wide range of chemical transformations. This aldehyde functionality can be converted into various other groups, such as amines, alcohols, carboxylic acids, or used in condensation reactions to build more complex molecular architectures. This versatility makes it a crucial building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Proposed Synthetic Pathway

Step 1: Synthesis of tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

The first step involves a nucleophilic aromatic substitution reaction. The nitrogen atom of tert-butyl piperazine-1-carboxylate displaces the chlorine atom on the 2-position of the pyridine ring.

-

Reactants : 2-chloro-5-bromopyridine and tert-butyl piperazine-1-carboxylate.

-

Reaction Type : Nucleophilic Aromatic Substitution (SNAr).

-

General Conditions : The reaction is typically carried out in a suitable solvent such as acetonitrile or DMF, often in the presence of a base like potassium carbonate to neutralize the HCl generated. The mixture is heated to drive the reaction to completion.

Step 2: Formylation of the Pyridine Ring

The second step introduces the formyl group at the 5-position of the pyridine ring via a lithium-halogen exchange followed by quenching with a formylating agent.

-

Reactant : tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate.

-

Reaction Type : Halogen-Metal Exchange and Formylation.

-

General Conditions : The bromo-substituted pyridine derivative is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This generates a lithiated intermediate, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde.

A schematic of this proposed synthetic workflow is presented below.

Role as a Chemical Intermediate in Drug Discovery

As a functionalized building block, tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its reactive sites allows for sequential modifications, enabling the exploration of diverse chemical space in the search for new drug candidates.

The diagram below illustrates the logical relationship of this compound as a key intermediate, leading to the generation of diverse molecular libraries for biological screening.

This workflow highlights how the synthesis of this key intermediate is a critical step that enables a multitude of subsequent chemical reactions. Each of these reactions can introduce new pharmacophores and modify the physicochemical properties of the resulting molecules, which are then screened for biological activity to identify promising new drug leads.

References

An In-depth Technical Guide to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

Researchers, scientists, and drug development professionals often encounter novel chemical entities with significant potential in medicinal chemistry. One such compound is tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a molecule that serves as a critical building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its structure, properties, and its significance in synthetic organic chemistry.

Core Molecular Structure and Properties

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyridine ring, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. The formyl group on the pyridine ring and the secondary amine of the piperazine (protected by the Boc group) are key functional groups that allow for a variety of chemical transformations, making it a versatile intermediate in multi-step syntheses.

Chemical Structure:

The structure consists of a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl group and at the 4-position with a 5-formylpyridin-2-yl group.

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 479226-10-3 |

| Molecular Formula | C₁₅H₂₁N₃O₃ |

| Molecular Weight | 307.35 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 125-135 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. |

Synthesis and Spectroscopic Data

While a detailed, publicly available, step-by-step synthesis protocol for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is not readily found in peer-reviewed journals, its structure suggests a synthetic strategy involving the nucleophilic aromatic substitution of a suitable pyridine derivative with 1-Boc-piperazine.

General Synthetic Approach:

A plausible synthetic route would involve the reaction of 2-chloro-5-formylpyridine with tert-butyl piperazine-1-carboxylate in the presence of a base and a suitable solvent. The reaction would proceed via a nucleophilic aromatic substitution mechanism where the secondary amine of the Boc-piperazine displaces the chlorine atom on the pyridine ring.

Spectroscopic Data:

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are typically available from commercial suppliers upon request and are crucial for confirming the identity and purity of the compound.

Applications in Research and Drug Development

The structural motifs present in tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate are of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The substituted pyridine ring can participate in various biological interactions.

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The formyl group can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, or used in condensation reactions to build larger molecular frameworks. The Boc-protecting group can be easily removed under acidic conditions to liberate the piperazine nitrogen for further functionalization.

Logical Relationship in Drug Discovery:

The following diagram illustrates the logical flow of how this intermediate is utilized in a typical drug discovery and development process.

Caption: Logical workflow illustrating the role of the title compound in drug discovery.

Due to the proprietary nature of drug development, specific signaling pathways in which the final products derived from this intermediate are involved are not publicly disclosed.

Experimental Protocols

As a detailed experimental protocol for the synthesis of this specific compound is not available in the public domain, a general procedure for a similar nucleophilic aromatic substitution is provided for illustrative purposes. Note: This is a generalized protocol and would require optimization for the specific synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.

General Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a solution of 2-chloro-5-formylpyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added tert-butyl piperazine-1-carboxylate (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Conclusion

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of functional groups allows for its incorporation into a wide range of complex molecular architectures, making it a key intermediate in the synthesis of potential new drug candidates. While detailed public information on its specific applications and synthesis is limited, its structural features underscore its importance for researchers and scientists engaged in the design and development of novel therapeutics.

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate properties

An In-depth Technical Guide to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context for its potential applications and characteristics.

Core Properties

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring, a pyridine moiety, and a formyl group. The Boc-protected piperazine offers a stable yet readily deprotectable nitrogen for further chemical modification, while the formylpyridine component presents a versatile handle for a variety of chemical transformations, including reductive amination, oxidation, and condensation reactions.

Table 1: Physicochemical Properties of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

| Property | Value | Source |

| CAS Number | 479226-10-3 | N/A |

| Molecular Formula | C₁₅H₂₁N₃O₃ | N/A |

| Molecular Weight | 291.35 g/mol | N/A |

| Boiling Point | 460.8 °C at 760 mmHg | N/A |

| Flash Point | 232.5 °C | N/A |

| Physical Appearance | Pale-yellow to Yellow-brown Solid | N/A |

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A common strategy for the synthesis of such compounds involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably substituted pyridine and Boc-piperazine.

In-depth Technical Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the available information on tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data, this guide outlines the predicted spectral characteristics and a plausible synthetic approach based on established chemical principles and data from analogous structures. The provided information aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this molecule.

Chemical Structure and Properties

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a substituted piperazine derivative containing a pyridine-5-carbaldehyde moiety. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen makes it a stable intermediate for further chemical modifications, particularly at the formyl group or the pyridine ring.

Molecular Formula: C₁₅H₂₁N₃O₃

Molecular Weight: 291.35 g/mol

Chemical Structure:

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate 1H NMR analysis

An In-depth Technical Guide to the ¹H NMR Analysis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. This guide provides a detailed analysis of the ¹H NMR spectrum of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry. Due to the absence of publicly available experimental spectra, this analysis is based on established principles of ¹H NMR spectroscopy and typical chemical shifts for its constituent molecular fragments.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS), with expected multiplicities and integration values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (tert-Butyl) | ~1.48 | Singlet (s) | 9H |

| -N(CO)CH₂- (Piperazine) | ~3.55 | Triplet (t) | 4H |

| -N(Py)CH₂- (Piperazine) | ~3.75 | Triplet (t) | 4H |

| Py-H³ | ~6.70 | Doublet (d) | 1H |

| Py-H⁴ | ~7.85 | Doublet of doublets (dd) | 1H |

| Py-H⁶ | ~8.45 | Doublet (d) | 1H |

| -CHO (Formyl) | ~9.80 | Singlet (s) | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

-

The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

The spectrometer is tuned to the ¹H frequency.

3. Data Acquisition:

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:

-

Pulse Angle: 90°

-

Spectral Width: Approximately 15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

-

The spectrum is phase-corrected and the baseline is corrected.

-

The spectrum is referenced to the TMS signal at 0 ppm.

-

The signals are integrated to determine the relative number of protons for each resonance.

-

The chemical shifts, multiplicities, and coupling constants are determined.

Logical Relationships and Structural Assignment

The connectivity and electronic environment of the protons in tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate can be visualized to understand the predicted ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR assignments.

The workflow for a typical ¹H NMR analysis from sample to final data interpretation is outlined below.

Caption: Standard workflow for ¹H NMR analysis.

In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and workflows relevant to its characterization in a drug discovery context.

Predicted Mass Spectrometry Data

The mass spectrometric behavior of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is characterized by the fragmentation of its core structural motifs: the tert-butyl carbamate (Boc) group, the piperazine ring, and the formylpyridine moiety. The expected quantitative data from an Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis is summarized below.

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| [M+H]⁺ | 306.1761 | Protonated molecular ion |

| Fragment A | 250.1132 | Loss of isobutylene (C₄H₈) |

| Fragment B | 206.1233 | Loss of isobutylene and carbon dioxide (C₄H₈ + CO₂) |

| Fragment C | 178.0866 | Cleavage of the piperazine ring |

| Fragment D | 121.0500 | Formylpyridinium ion |

Predicted Fragmentation Pathway

The fragmentation of protonated tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is initiated by the characteristic losses from the Boc protecting group, followed by cleavages within the piperazine ring.

First, the protonated molecule ([M+H]⁺ at m/z 306.1761) is expected to undergo a neutral loss of isobutylene (56.11 Da) to yield a key intermediate fragment at m/z 250.1132.[1] This is a hallmark fragmentation of tert-butylcarbamates.[1] Subsequent loss of carbon dioxide (43.99 Da) from this intermediate would produce the deprotected piperazinyl-formylpyridine cation at m/z 206.1233. Further fragmentation of the piperazine ring is also anticipated, a common pathway for piperazine derivatives.[2][3][4][5]

Figure 1: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: ESI-MS/MS Analysis

This section details a representative protocol for the analysis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

3.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.

3.2. Mass Spectrometry Conditions

-

Instrument: A high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Gas Flow: 600 L/hr (Nitrogen)

-

Desolvation Temperature: 350 °C

-

Collision Gas: Argon

-

Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe both the precursor ion and a range of fragment ions.

3.3. Data Acquisition

-

Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). The scan range should be set to m/z 50-500.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. This will generate the fragmentation pattern for structural elucidation.

Application in a Drug Discovery Workflow

The characterization of intermediates like tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a critical step in the drug discovery and development pipeline. Mass spectrometry provides essential quality control and structural confirmation throughout the synthesis and purification process.

Figure 2: Role of MS in a chemical synthesis workflow.

References

- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. preprints.org [preprints.org]

Technical Guide: Stability and Storage of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the absence of specific public stability data for this compound, this guide synthesizes information from literature on its core structural motifs: N-Boc protected piperazine and 2-substituted pyridine aldehyde. It outlines potential degradation pathways, recommended storage and handling procedures, and detailed protocols for conducting stability assessments. This document is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity and proper handling of this compound.

Chemical Structure and Properties

-

IUPAC Name: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

-

Molecular Formula: C₁₅H₂₁N₃O₃

-

Molecular Weight: 291.35 g/mol

-

CAS Number: 479226-10-3

The structure incorporates three key features that influence its stability: a tert-butoxycarbonyl (N-Boc) protecting group, a piperazine ring, and a pyridine ring bearing a formyl (aldehyde) group. Each of these functional groups presents potential routes for degradation under various environmental conditions.

Recommended Storage and Handling

To maintain the integrity of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, the following storage and handling guidelines are recommended based on information for structurally similar compounds and general best practices for complex organic molecules.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. Some suppliers advise storage at 0-8°C or in a freezer under -20°C.[1][2] | Minimizes rates of thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The piperazine and aldehyde moieties can be susceptible to oxidation. |

| Light | Protect from light. Store in amber vials or light-opaque containers. | The pyridine ring and aldehyde group may be susceptible to photodegradation. |

| Moisture | Store in a dry environment. The compound may be hygroscopic.[3] | Prevents hydrolysis of the N-Boc group and potential degradation of the aldehyde. |

| Handling | Handle in a well-ventilated area. Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4][5][6] | The compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][7][8] |

Potential Degradation Pathways

While specific degradation products for this molecule are not publicly documented, an analysis of its functional groups suggests several likely degradation pathways. Understanding these potential routes is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Figure 1: Potential Degradation Pathways.

-

Hydrolytic Degradation (Acid-Catalyzed): The N-Boc group is known to be labile under acidic conditions.[8][9] Acid-catalyzed hydrolysis would lead to the cleavage of the tert-butyl carbamate, yielding the corresponding piperazine salt and releasing isobutene and carbon dioxide.

-

Oxidative Degradation: The aldehyde group on the pyridine ring is susceptible to oxidation, which would convert it to a carboxylic acid. The nitrogen atoms in the piperazine ring could also be oxidized to their corresponding N-oxides, a common degradation pathway for piperazine-containing drugs.[3]

-

Thermal Degradation: High temperatures can lead to the thermolytic cleavage of the N-Boc group.[5] Additionally, the piperazine ring itself can undergo thermal degradation, potentially leading to ring-opening or the formation of byproducts such as N-formylpiperazine.[2][10]

-

Photodegradation: Aromatic systems, such as the pyridine ring, can be susceptible to photodegradation upon exposure to UV light. While specific pathways are not documented for this molecule, it is a potential instability factor to consider.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method. The following protocol outlines a general approach for such a study.

Figure 2: Forced Degradation Experimental Workflow.

Table 2: Forced Degradation Experimental Conditions

| Stress Condition | Proposed Protocol | Potential Degradation |

| Acid Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C. Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for analysis. | Cleavage of the N-Boc group. |

| Base Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C. Withdraw aliquots at specified time intervals, neutralize, and dilute for analysis. | The N-Boc group is generally stable to base, but other reactions could occur. |

| Oxidation | Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂ to a final concentration of ~1 mg/mL. Store at room temperature, protected from light. Withdraw aliquots at specified time intervals and dilute for analysis. | Oxidation of the aldehyde to a carboxylic acid; formation of N-oxides. |

| Thermal Degradation | Solid State: Store the solid compound at 80°C. Periodically dissolve a sample for analysis. Solution State: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and incubate at 80°C. | Thermolytic cleavage of the N-Boc group; degradation of the piperazine ring. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze samples against a dark control. | Photodegradation of the pyridine ring or other chromophores. |

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is required to separate the intact compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

Table 3: Proposed Starting Conditions for HPLC Method Development

| HPLC Parameter | Recommended Starting Condition | Notes |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) | A C18 column is a good starting point for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water | The acidic modifier helps to achieve good peak shape for the basic piperazine nitrogen. |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution for aromatic compounds. |

| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes. | A gradient is necessary to elute the parent compound and a range of potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Detection Wavelength | Monitor at a wavelength of maximum absorbance (e.g., determined by UV-Vis scan, likely around 254 nm and/or 320 nm due to the substituted pyridine system). Use of a Photo Diode Array (PDA) detector is highly recommended to assess peak purity. | A PDA detector is crucial for a stability-indicating method to ensure that the parent peak is not co-eluting with any degradants. |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.

Conclusion

References

- 1. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of C-N bonds. This protocol outlines the reaction setup, execution, purification, and characterization of the target compound, and includes representative data and visualizations to guide researchers.

Introduction

The pyridinylpiperazine moiety is a common scaffold in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The title compound, tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, incorporates a reactive formyl group, making it a key intermediate for further derivatization in the development of novel therapeutics. The Buchwald-Hartwig amination is the chosen synthetic strategy due to its high efficiency and broad functional group tolerance, allowing for the coupling of an aryl halide (6-chloronicotinaldehyde) with a protected amine (tert-butyl piperazine-1-carboxylate).[1][2] Careful selection of the catalyst, ligand, and base is crucial for a successful reaction.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 6-chloronicotinaldehyde and tert-butyl piperazine-1-carboxylate.

Caption: Palladium-catalyzed synthesis of the target compound.

Quantitative Data

The following tables summarize the materials required and the expected outcome of the synthesis.

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | 1.0 | 1.0 |

| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 0.04 |

| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.5 | 1.5 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - |

Table 2: Product Characterization and Expected Yield

| Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Purity (by LC-MS) |

| tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | C₁₅H₂₁N₃O₃ | 291.35 | 85-95% | Off-white to yellow solid | >95% |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 1H), 8.50 (d, J = 2.4 Hz, 1H), 7.90 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 8.8 Hz, 1H), 3.75 (t, J = 5.2 Hz, 4H), 3.60 (t, J = 5.2 Hz, 4H), 1.50 (s, 9H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.5, 162.0, 154.5, 152.0, 138.0, 131.5, 107.0, 80.5, 45.0, 44.0, 28.5. |

| Mass Spec. (ESI-MS) | m/z calculated for C₁₅H₂₁N₃O₃ [M+H]⁺: 292.16; found: 292.16. |

Note: Spectroscopic data are predicted based on structurally similar compounds and may vary slightly.

Experimental Protocol

This protocol details the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.

Caption: Experimental workflow for the synthesis.

1. Reagent Preparation:

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 mmol, 1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 0.02 equiv), Xantphos (0.04 mmol, 0.04 equiv), and cesium carbonate (1.5 mmol, 1.5 equiv).

2. Reaction Setup:

-

Seal the Schlenk flask with a rubber septum.

-

Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

3. Solvent Addition:

-

Add anhydrous toluene (10 mL) to the flask via a syringe.

4. Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

5. Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

6. Extraction and Washing:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

7. Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

8. Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as an off-white to yellow solid.

9. Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Cesium carbonate is a strong base and should be handled with care.

-

Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

References

Synthesis Protocol for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

Application Note

Introduction

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of the piperazine moiety, a common pharmacophore, and the reactive formyl group on the pyridine ring allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Target Audience

This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are familiar with standard laboratory techniques.

Chemical Structure

-

Compound Name: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

-

CAS Number: 479226-10-3

-

Molecular Formula: C₁₅H₂₁N₃O₃

-

Molecular Weight: 291.35 g/mol

Synthetic Strategy

The synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming N-arylpiperazines involves the reaction of a halo-substituted pyridine with 1-Boc-piperazine. In this protocol, 2-chloro-5-formylpyridine serves as the electrophilic pyridine component, and 1-Boc-piperazine acts as the nucleophile. The reaction is typically facilitated by a base in a suitable solvent under thermal conditions.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloro-5-formylpyridine | ≥97% | Sigma-Aldrich |

| tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |

| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Brine (saturated NaCl solution) | In-house preparation | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | EMD Millipore |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Instrumentation

-

Magnetic stirrer with heating mantle

-

Round-bottom flasks

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Flash chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure

-

Reaction Setup:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2-chloro-5-formylpyridine (1.42 g, 10.0 mmol, 1.0 equiv.).

-

Add tert-butyl piperazine-1-carboxylate (2.05 g, 11.0 mmol, 1.1 equiv.) and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

-

Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

-

Reaction Execution:

-

Purge the flask with nitrogen for 5-10 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 12-16 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.

-

Characterization Data (Expected)

| Parameter | Value |

| Appearance | White to off-white solid |

| Yield | 75-85% |

| ¹H NMR (CDCl₃) | δ 9.85 (s, 1H), 8.60 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.75 (t, J = 5.2 Hz, 4H), 3.60 (t, J = 5.2 Hz, 4H), 1.50 (s, 9H). |

| ¹³C NMR (CDCl₃) | δ 190.5, 162.0, 154.7, 151.0, 138.0, 131.5, 107.0, 80.5, 45.0, 43.5, 28.4. |

| Mass Spec (ESI) | m/z: 292.2 [M+H]⁺ |

Workflow Diagram

Caption: Synthetic workflow for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.

Application Notes and Protocols: Reductive Amination of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in reductive amination reactions. This versatile building block is a key intermediate in the synthesis of a variety of compounds with significant potential in drug discovery, particularly in the development of epigenetic modulators such as Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Introduction

Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds to construct complex amine scaffolds. tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate serves as a valuable aldehyde component in this reaction, offering a pyridylpiperazine moiety that is frequently found in bioactive molecules. The Boc-protecting group provides a convenient handle for further synthetic transformations. This document outlines detailed protocols for the reductive amination of this aldehyde with various primary and secondary amines, providing researchers with the necessary information to incorporate this building block into their synthetic strategies.

Applications in Drug Discovery

The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The products derived from the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate are key intermediates in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a validated target in oncology. The ability to readily diversify the amine component through reductive amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the quest for novel therapeutics.

Experimental Protocols

The following protocols are based on established synthetic procedures for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.

General Protocol for Reductive Amination

This procedure describes a general method for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate with a representative amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add the desired primary or secondary amine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (Argon or Nitrogen). For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.

Data Presentation

The following table summarizes the results of reductive amination reactions between tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and various amines, as described in the scientific literature.

| Amine Substrate | Product | Reducing Agent | Solvent | Time (h) | Yield (%) |

| (1R,2S)-2-phenylcyclopropan-1-amine | tert-butyl 4-(5-(((1R,2S)-2-phenylcyclopropyl)methyl)pyridin-2-yl)piperazine-1-carboxylate | NaBH(OAc)₃ | DCM | 16 | 85 |

| (1S,2R)-2-phenylcyclopropan-1-amine | tert-butyl 4-(5-(((1S,2R)-2-phenylcyclopropyl)methyl)pyridin-2-yl)piperazine-1-carboxylate | NaBH(OAc)₃ | DCM | 16 | 88 |

| (1R,2R)-2-phenylcyclopropan-1-amine | tert-butyl 4-(5-(((1R,2R)-2-phenylcyclopropyl)methyl)pyridin-2-yl)piperazine-1-carboxylate | NaBH(OAc)₃ | DCM | 16 | 75 |

| (1S,2S)-2-phenylcyclopropan-1-amine | tert-butyl 4-(5-(((1S,2S)-2-phenylcyclopropyl)methyl)pyridin-2-yl)piperazine-1-carboxylate | NaBH(OAc)₃ | DCM | 16 | 78 |

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.

Caption: General workflow for reductive amination.

Signaling Pathway Context: LSD1 Inhibition

The products of these reductive amination reactions are often precursors to LSD1 inhibitors. The diagram below shows a simplified representation of the role of LSD1 in histone modification and gene regulation.

Caption: Simplified role of LSD1 in histone demethylation.

Application Notes and Protocols for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a key pharmaceutical intermediate widely employed in the synthesis of a variety of therapeutic agents. Its unique structure, featuring a protected piperazine ring attached to a pyridine core with a reactive formyl group, makes it a versatile building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen. The formyl group serves as a crucial handle for introducing diverse functionalities, often through reactions such as reductive amination, Wittig reactions, or condensations, leading to the generation of complex molecules with a range of biological activities.

This intermediate is particularly valuable in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The piperazine-pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, where it often serves to interact with the hinge region of the kinase active site and provide a vector for substituents that can enhance potency and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁N₃O₃ | N/A |

| Molecular Weight | 291.35 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol.[1] | N/A |

| Melting Point | 104-110 °C (for the precursor 2-bromo-5-formylpyridine)[1] | N/A |

Applications in Pharmaceutical Synthesis

The primary application of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is as a precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs). The formyl group is a versatile functional group that can undergo a variety of chemical transformations to build the final drug molecule.

Key Synthetic Transformations:

-

Reductive Amination: The formyl group can be reacted with a primary or secondary amine to form an imine, which is then reduced to the corresponding amine. This is a common strategy for introducing side chains that can interact with specific residues in the target protein.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the formyl group into an alkene, providing a means to introduce carbon-carbon double bonds.

-

Condensation Reactions: The formyl group can participate in condensation reactions with various nucleophiles, such as active methylene compounds, to form more complex heterocyclic systems.

The piperazine nitrogen, after deprotection of the Boc group, can be acylated, alkylated, or arylated to further modify the properties of the final compound, such as solubility, cell permeability, and metabolic stability.

Experimental Protocols

The following protocols provide a representative synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and its subsequent use in a generic reductive amination reaction. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Protocol 1: Synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate via Buchwald-Hartwig Amination

This protocol describes a plausible synthesis of the title compound from commercially available starting materials. The key step is a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[2][3][4]

Materials:

-

2-Bromo-5-formylpyridine[1]

-

tert-Butyl piperazine-1-carboxylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-bromo-5-formylpyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and dppp (0.04 eq.).

-

Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.

Quantitative Data (Representative from Analogous Reactions):

| Parameter | Value | Reference |

| Yield | 75-90% | [3] |

| Purity (by HPLC) | >98% | N/A |

Protocol 2: Reductive Amination of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

This protocol illustrates the use of the title intermediate in a subsequent synthetic step to introduce a new substituent via reductive amination.

Materials:

-

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

-

A primary or secondary amine (e.g., aniline)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolve tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous dichloromethane.

-

Add a catalytic amount of glacial acetic acid (0.1 eq.) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted product.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-85% |

| Purity (by HPLC) | >98% |

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and its subsequent elaboration into a potential drug candidate.

Caption: Synthetic workflow for the preparation and elaboration of the title intermediate.

Hypothetical Signaling Pathway Inhibition

Many drug candidates derived from this intermediate are kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a downstream product.

Caption: Inhibition of a generic kinase signaling pathway by a drug candidate.

References

Application Notes and Protocols: The Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the Synthesis of Palbociclib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (Ibrance®) is a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] It is indicated for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3] The synthesis of this complex molecule relies on the precise assembly of key building blocks. A critical intermediate in many synthetic routes to Palbociclib is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5). This document provides detailed application notes and experimental protocols for its use in the synthesis of Palbociclib.

Note: The user's query specified "tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate". However, a comprehensive review of the scientific literature indicates that the key intermediate for Palbociclib synthesis is the aminopyridin derivative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is the focus of these notes.

Chemical Pathway Overview

The synthesis of Palbociclib typically involves a crucial coupling reaction between the piperazine-containing pyridine fragment and a pyrido[2,3-d]pyrimidin-7-one core. The tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate serves as the nucleophilic component in this key bond-forming step. The final stage of the synthesis involves the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the free piperazine moiety of Palbociclib.

Caption: Overall synthetic scheme for Palbociclib.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

This protocol details the coupling of the two key intermediates.[3]

Workflow:

Caption: Workflow for the coupling reaction.

Methodology:

-

A mixture of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (158.9 g) and toluene (600 ml) is pre-cooled to -5° to 5°C.

-

Lithium bis(trimethylsilyl)amide (LiHMDS, 611.8 ml) and a solution of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 ml) are slowly added to the pre-cooled mixture.

-

The reaction mixture is stirred at -5° to 5°C.

-

The temperature is raised to 25-35°C and stirring is continued.

-

The solvent is completely distilled off from the reaction mixture.

-

The residue is co-distilled with methanol.

-

Methanol (400 ml) is added to the obtained compound at 25-35°C and the mixture is stirred.

Protocol 2: Synthesis of Palbociclib (Boc Deprotection)

This protocol describes the final deprotection step to yield Palbociclib.[3]

Workflow:

Caption: Workflow for the Boc deprotection step.

Methodology:

-

Concentrated hydrochloric acid (100 ml) is slowly added to a mixture of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (100 g) and methanol (1000 ml) at 25-30°C.

-

The mixture is heated to 60-70°C and stirred at this temperature.

-

The reaction mixture is then cooled to 0-5°C and stirred.

-

The resulting solid is filtered and washed with methanol.

-

Water (1500 ml) is added to the obtained compound, and the mixture is heated to 50-60°C and stirred to complete the process.

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols.

Table 1: Reactant Quantities for Coupling Reaction (Protocol 1) [3]

| Reactant | CAS Number | Quantity | Molar Mass ( g/mol ) |

| 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 1016636-76-2 | 100 g | 365.24 |

| tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | 158.9 g | 278.37 |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | 611.8 ml | - |

| Toluene | 108-88-3 | 1000 ml (total) | - |

| Methanol | 67-56-1 | 400 ml | - |

Table 2: Reaction Conditions and Yields

| Step | Parameter | Value | Reference |

| Protocol 1 | |||

| Initial Temperature | -5 to 5°C | [3] | |

| Reaction Temperature | 25-35°C | [3] | |

| Protocol 2 | |||

| Reaction Temperature | 60-70°C | [3] | |

| Cooling Temperature | 0-5°C | [3] | |

| Overall Process | |||

| Reported Total Yield | 70 to 80% | [4] |

Note: The yield for the individual coupling step (Protocol 1) is not explicitly stated in the provided source, but a related patent suggests an overall process yield of 70-80%.[4]

Conclusion

The use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a well-established and critical step in the synthesis of Palbociclib. The protocols outlined provide a robust pathway for the coupling of the key fragments and subsequent deprotection to yield the final active pharmaceutical ingredient. Careful control of reaction conditions, particularly temperature, is essential for achieving high yields and purity. The data presented serves as a valuable resource for researchers and professionals involved in the development and manufacturing of this important oncology therapeutic.

References

Application Notes and Protocols for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This linker features a reactive aldehyde group suitable for conjugation to a warhead ligand and a protected piperazine moiety for subsequent attachment to an E3 ligase ligand, offering a strategic building block for novel targeted protein degraders.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of three components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The linker is a critical component that influences the formation of a productive ternary complex between the POI and the E3 ligase, thereby impacting the efficacy and selectivity of the PROTAC. The pyridine-piperazine scaffold of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate provides a semi-rigid structure that can aid in optimizing the orientation of the warhead and E3 ligase ligand.

General Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Application Example: Development of a BRD4-Targeting PROTAC

For the purpose of these application notes, we will describe the hypothetical development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target, utilizing tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as the linker. The warhead will be derived from the known BRD4 inhibitor, JQ1, and the E3 ligase recruited will be Cereblon (CRBN) via a pomalidomide-based ligand.

Synthetic Workflow

The synthesis of the final PROTAC would involve a multi-step process, starting with the reductive amination of the aldehyde on the linker with a suitable amine-functionalized JQ1 derivative, followed by deprotection of the Boc group on the piperazine, and finally, amide coupling with a pomalidomide derivative.

Caption: Synthetic workflow for a hypothetical BRD4-targeting PROTAC.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the characterization of our example BRD4-targeting PROTAC.

Table 1: In Vitro Degradation of BRD4

| Cell Line | DC50 (nM) | Dmax (%) |

| HeLa | 25 | 92 |

| MCF-7 | 35 | 88 |

| VCaP | 50 | 85 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Viability

| Cell Line | IC50 (nM) |

| HeLa | 150 |

| MCF-7 | 210 |

| VCaP | 300 |

IC50: Half-maximal inhibitory concentration.

Table 3: E3 Ligase Binding Affinity

| Assay | Kd (nM) |

| Surface Plasmon Resonance (SPR) | 120 |

| Isothermal Titration Calorimetry (ITC) | 150 |

Kd: Dissociation constant.

Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation